molecular formula C13H9BrFNO3 B2828831 1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene CAS No. 1881296-71-4

1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene

Cat. No.: B2828831
CAS No.: 1881296-71-4
M. Wt: 326.121
InChI Key: MBIODQJNAKWFBA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene is an organic compound that features a benzene ring substituted with benzyloxy, bromo, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-(Benzyloxy)-4-bromo-2-fluorobenzene, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1-(Benzyloxy)-4-methoxy-2-fluoro-3-nitrobenzene.

    Reduction: 1-(Benzyloxy)-4-bromo-2-fluoro-3-aminobenzene.

    Oxidation: 1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene depends on its application. In chemical reactions, the electron-withdrawing effects of the nitro and fluoro groups can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, if used as a probe, it may interact with specific biomolecules, altering their fluorescence properties.

Comparison with Similar Compounds

    1-(Benzyloxy)-4-bromo-2-fluorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-(Benzyloxy)-4-bromo-2-nitrobenzene: Lacks the fluoro group, which may affect its electronic properties.

    1-(Benzyloxy)-4-fluoro-2-nitrobenzene: Lacks the bromo group, altering its reactivity in substitution reactions.

Uniqueness: 1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene is unique due to the combination of substituents on the benzene ring, which provides a balance of electronic effects that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

1-bromo-3-fluoro-2-nitro-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO3/c14-10-6-7-11(12(15)13(10)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIODQJNAKWFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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